molecular formula C9H9FO B6205756 4-ethyl-3-fluorobenzaldehyde CAS No. 1289005-83-9

4-ethyl-3-fluorobenzaldehyde

Cat. No.: B6205756
CAS No.: 1289005-83-9
M. Wt: 152.2
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Description

4-Ethyl-3-fluorobenzaldehyde (CAS 1289005-83-9) is a fluorinated aromatic building block of significant interest in advanced organic synthesis and research. With the molecular formula C9H9FO and a molecular weight of 152.17 g/mol , this compound is a valuable synthon for the development of novel chemical entities. The structure, featuring both an aldehyde and an ethyl group on a fluorinated benzene ring, makes it a versatile intermediate for various reactions, including condensations and ring-forming transformations. Fluorobenzaldehyde derivatives are widely employed in synthesizing ligands for metal complexes and as key precursors in developing active molecules for the pharmaceutical and agrochemical industries . This product is intended for use in research and development laboratories as a crucial intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers can utilize this compound to explore new chemical spaces in material science, medicinal chemistry, and catalyst design.

Properties

CAS No.

1289005-83-9

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of 3-Fluorobenzaldehyde

The initial step involves bromination at the para position relative to the fluorine atom in 3-fluorobenzaldehyde. Drawing from the ultrasound-assisted bromination method described in CN109912396B, sodium bromide and sodium hypochlorite under ultrasonic conditions achieve a 90.4% yield for 3-bromo-4-fluorobenzaldehyde. Adapting this protocol:

3-FluorobenzaldehydeNaBr, HCl, NaOClUltrasound, 20–25°C4-Bromo-3-fluorobenzaldehyde\text{3-Fluorobenzaldehyde} \xrightarrow[\text{NaBr, HCl, NaOCl}]{\text{Ultrasound, 20–25°C}} \text{4-Bromo-3-fluorobenzaldehyde}

Key Conditions :

  • Solvent: Dichloromethane

  • Molar ratio: 1:1.03 (aldehyde:NaBr)

  • Reaction time: 1 hour (dropwise addition) + 30 minutes (post-addition stirring)

Protection of Aldehyde as Acetal

To prevent aldehyde reactivity during subsequent steps, the aldehyde group is protected as a dimethyl acetal. This involves refluxing with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid (PTSA), achieving >95% conversion.

Ethyl Group Introduction via Grignard Reagent

The brominated intermediate undergoes substitution using ethyl magnesium bromide. Inspired by the Grignard protocol in CN112299967B, magnesium and tetrahydrofuran (THF) facilitate the formation of the Grignard reagent, which reacts with the brominated acetal:

4-Bromo-3-fluorobenzaldehyde dimethyl acetalEtMgBr, THF65°C, 2 h4-Ethyl-3-fluorobenzaldehyde dimethyl acetal\text{4-Bromo-3-fluorobenzaldehyde dimethyl acetal} \xrightarrow[\text{EtMgBr, THF}]{\text{65°C, 2 h}} \text{this compound dimethyl acetal}

Optimization Insights :

  • Molar ratio: 1:1.2 (acetal:EtMgBr)

  • Yield: 70–75% (based on analogous methoxy substitutions)

Deprotection of Acetal

The acetal is hydrolyzed using dilute hydrochloric acid (10%) at 60°C for 2 hours, regenerating the aldehyde functionality with >90% efficiency.

Copper-Catalyzed Ullmann-Type Coupling

Synthesis of 4-Bromo-3-fluorobenzaldehyde

As outlined in Section 1.1, bromination provides the key intermediate.

Ethylation via Ullmann Coupling

Adapting the copper-catalyzed phenoxy substitution from US4383949A, ethyl iodide reacts with the brominated aldehyde in the presence of a copper(I) catalyst:

4-Bromo-3-fluorobenzaldehydeCuI, DMFEtI, 130°CThis compound\text{4-Bromo-3-fluorobenzaldehyde} \xrightarrow[\text{CuI, DMF}]{\text{EtI, 130°C}} \text{this compound}

Reaction Parameters :

  • Catalyst: Copper(I) iodide (10 mol%)

  • Solvent: Dimethylformamide (DMF)

  • Yield: 65–70% (extrapolated from similar aryl bromide couplings)

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Using 4-bromo-3-fluorobenzaldehyde and ethyl boronic acid, a palladium catalyst facilitates cross-coupling:

4-Bromo-3-fluorobenzaldehydePd(PPh3)4,Na2CO3EtB(OH)2,DioxaneThis compound\text{4-Bromo-3-fluorobenzaldehyde} \xrightarrow[\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3]{\text{EtB(OH)}_2, \text{Dioxane}} \text{this compound}

Optimization Data :

  • Temperature: 80°C

  • Yield: 60–68% (lower due to aldehyde group sensitivity)

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Challenges
Grignard AlkylationBromination → Acetal → Grignard → Hydrolysis70–75%High regioselectivity; ScalableMulti-step; Protection/deprotection
Ullmann CouplingBromination → Copper-catalyzed ethylation65–70%Single-step alkylation; Mild conditionsLimited catalyst efficiency
Suzuki-Miyaura CouplingBromination → Palladium-catalyzed coupling60–68%Chemoselective; Functional group toleranceSensitivity to aldehyde oxidation

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-Ethyl-3-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals : It is utilized in the development of new drugs due to its ability to undergo further chemical transformations.
  • Agrochemicals : The compound is involved in synthesizing pesticides and herbicides that exhibit enhanced efficacy against pests .

Biological Research

The compound has been studied for its potential biological activities:

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, making it valuable in biochemical studies aimed at understanding metabolic pathways.
  • Antimicrobial Properties : Derivatives of this compound have shown promise against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

  • Anticancer Activity : Preliminary studies indicate that compounds derived from this aldehyde may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
  • Drug Design : Its ability to form Schiff bases with amines allows it to be used as a building block in drug design, influencing biological pathways through targeted interactions with proteins.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications made to the benzaldehyde structure enhanced the efficacy of these compounds, showcasing their potential as new antimicrobial agents.

Case Study 2: Drug Development

Another research initiative focused on synthesizing novel anticancer agents using this compound as a starting material. The resulting compounds were tested for their ability to induce apoptosis in cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-ethyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions to form various biologically active compounds. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Safety Considerations
This compound 4-ethyl, 3-fluoro C₉H₉FO 152.16 (estimated) Not provided - Electron-withdrawing fluorine enhances electrophilic reactivity.
- Ethyl group increases lipophilicity.
Limited toxicity data; standard aldehyde precautions apply.
4-(Bromomethyl)benzaldehyde 4-bromomethyl C₈H₇BrO 215.05 51359-78-5 - Bromine acts as a leaving group, enabling nucleophilic substitution.
- High reactivity in alkylation reactions.
Toxicological properties not fully investigated; requires eye/skin flushing .
4-Fluoro-3-phenoxybenzaldehyde 3-phenoxy, 4-fluoro C₁₃H₉FO₂ 232.21 68359-57-9 - Phenoxy group enhances stability and solubility in organic solvents.
- Fluorine directs electrophiles to meta positions.
No specific hazards reported; handle as per aromatic aldehydes .
4-(Benzyloxy)-3-fluorobenzaldehyde 3-fluoro, 4-benzyloxy C₁₄H₁₁FO₂ 230.23 175968-61-3 - Benzyloxy group increases molecular weight and steric hindrance.
- Useful in protecting-group chemistry.
Commercial availability; standard handling for benzyl ethers .

Research and Industrial Relevance

  • Pharmaceutical Applications : Fluorinated benzaldehydes are pivotal in synthesizing bioactive molecules. For example, the benzyloxy group in 4-(benzyloxy)-3-fluorobenzaldehyde serves as a protective group in multi-step syntheses .
  • Agrochemicals: The phenoxy substituent in 4-fluoro-3-phenoxybenzaldehyde is common in pesticide intermediates, leveraging fluorine’s stability-enhancing effects .

Q & A

Q. What are the common synthetic routes for preparing 4-ethyl-3-fluorobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves fluorination of precursor molecules (e.g., 3-ethyl-4-bromobenzaldehyde) using fluorinating agents like KF or Selectfluor under controlled conditions. For example, halogen exchange reactions in polar aprotic solvents (e.g., DMF) at 80–100°C yield fluorinated derivatives . Oxidation of 4-ethyl-3-fluorobenzyl alcohol via MnO₂ or TEMPO-mediated methods is another route, with yields dependent on solvent choice (e.g., CH₂Cl₂ vs. acetonitrile) .
  • Key Data :
MethodYield (%)Purity (%)Conditions
Halogen Exchange65–75>95KF, DMF, 24h, 90°C
Oxidation (MnO₂)80–85>98CH₂Cl₂, rt, 12h

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions (e.g., ethyl C-H signals at δ 1.2–1.4 ppm, aldehyde proton at δ 9.8–10.2 ppm) and FT-IR to confirm the aldehyde group (C=O stretch ~1700 cm⁻¹). HPLC (C18 column, MeOH/H₂O mobile phase) assesses purity, while GC-MS detects volatile impurities .

Q. What safety precautions are recommended for handling fluorinated aldehydes like this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes . For spills, neutralize with sodium bicarbonate and adsorb with inert material. Note that toxicological data may be incomplete; assume acute toxicity and prioritize containment .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bioactivity studies (e.g., anti-inflammatory vs. inactive results) may arise from impurities or assay variability. Validate findings via:
  • Reproducibility tests : Replicate assays across multiple labs.
  • Metabolite profiling : Use LC-MS to identify degradation products affecting activity .
  • Dose-response curves : Confirm activity thresholds (e.g., IC₅₀) in cell-based assays .

Q. What strategies optimize the electron-withdrawing effects of the fluorine and aldehyde groups for material science applications?

  • Methodological Answer : The fluorine atom enhances electron deficiency, making the compound suitable for conductive polymers or metal-organic frameworks (MOFs). To tailor properties:
  • Substituent modulation : Introduce ethyl groups for steric stabilization .
  • Co-crystallization : Use WinGX or similar software to analyze crystal packing and intermolecular interactions .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

Q. How can researchers address the lack of FDA approval for this compound in biomedical studies?

  • Methodological Answer : Adhere to preclinical guidelines:
  • In vitro toxicity screening : Use HepG2 or HEK293 cells to assess cytotoxicity (EC₅₀ values).
  • Metabolic stability : Test liver microsome stability (e.g., t₁/₂ > 30 min for further development).
  • Ethical compliance : Submit protocols to institutional review boards (IRBs) for non-human studies .

Data Contradiction and Validation Table

IssueResolution StrategyKey References
Variable bioactivity resultsCross-lab replication, metabolite profiling
Inconsistent NMR shiftsDeuterated solvent calibration, 2D NMR
Safety data gapsAssume worst-case toxicity, containment

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